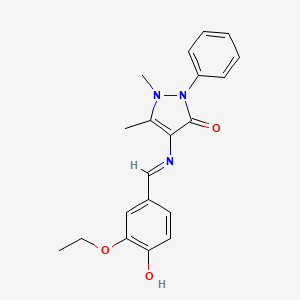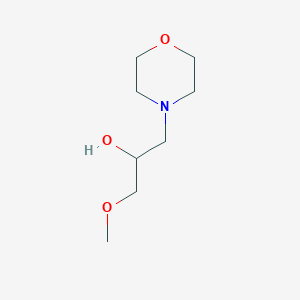
1-Methoxy-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-morpholin-4-ylpropan-2-ol, also known as MOP, is a chemical compound that has been widely used in scientific research. MOP is a morpholine derivative, which is a type of heterocyclic organic compound that contains both nitrogen and oxygen atoms in the ring structure. MOP is a colorless liquid that is soluble in water and commonly used as a solvent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition
A study focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. One compound, derived from substituting the methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation. This highlights the potential of morpholinyl-propoxy compounds in developing cancer therapeutics (Boschelli et al., 2001).
Crystal Structure Analysis
Another research demonstrated the synthesis and crystal structure analysis of a compound containing a morpholino group. The study provides insights into the molecular conformation and intermolecular interactions, which are crucial for designing molecules with desired biological activity (Bakare et al., 2005).
Antisense Drug Development
Morpholino oligomers are significant in antisense drug development, offering a mechanism to modulate gene expression. These oligomers have been tested in clinical trials, showcasing their potential in treating diseases like Duchenne muscular dystrophy by altering RNA splicing or inhibiting RNA function (Yamamoto et al., 2011).
Photodynamic Therapy
Research on phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed their potential as agents for photodynamic therapy. These compounds exhibit moderate to high quantum yields of singlet oxygen production, crucial for targeting and eradicating cancer cells (Kucińska et al., 2015).
Corrosion Inhibition
A study on tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), explored their synthesis and inhibitory performance on carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface, highlighting their industrial application in preventing corrosion (Gao et al., 2007).
Eigenschaften
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-8(10)6-9-2-4-12-5-3-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSNTVMQVUYYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2686018.png)

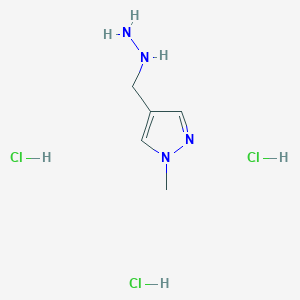
![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2686021.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B2686023.png)
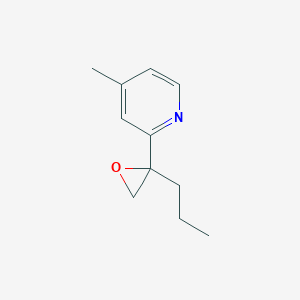

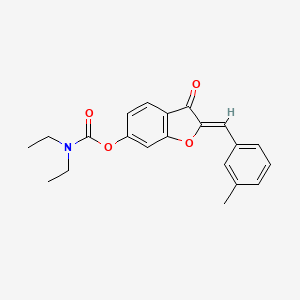

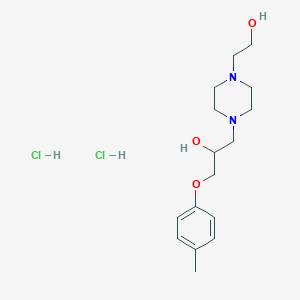
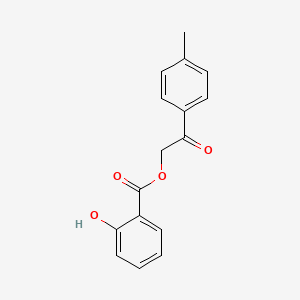
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)
